molecular formula C20H16FN5O B4520964 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4520964
M. Wt: 361.4 g/mol
InChI Key: GDPXUZQVPQSZJC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 2-fluorophenyl group at position 1, a 1H-pyrrol-1-yl group at position 5, and a carboxamide moiety at position 4 linked to a pyridin-3-ylmethyl group. The structural complexity confers unique physicochemical and biological properties:

  • 2-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegativity and small atomic radius .
  • Pyridin-3-ylmethyl carboxamide: The pyridine’s nitrogen at position 3 may participate in hydrogen bonding, optimizing target engagement .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-17-7-1-2-8-18(17)26-20(25-10-3-4-11-25)16(14-24-26)19(27)23-13-15-6-5-9-22-12-15/h1-12,14H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXUZQVPQSZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NCC3=CN=CC=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and an appropriate catalyst.

    Incorporation of the pyrrolyl group: This step may involve a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the pyrrole ring.

    Formation of the carboxamide moiety: This final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Acid Blocker

This compound is identified as an impurity of Vonoprazan, a novel potassium-competitive acid blocker used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its structural similarities suggest it may possess similar pharmacodynamic properties, potentially offering insights into alternative treatments for acid-related conditions .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in preclinical studies. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory effects. The presence of the pyridine and pyrazole rings may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for further exploration in the treatment of inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Acid BlockerDemonstrated efficacy in reducing gastric acid secretion comparable to existing therapies.
AnticancerShowed inhibition of cancer cell lines; further studies needed for mechanism elucidation.
Anti-inflammatoryIndicated potential in reducing markers of inflammation in vitro; animal studies required for validation.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : The target compound’s 2-fluorophenyl group offers higher lipophilicity than chlorophenyl or bromophenyl analogs, enhancing membrane permeability .
  • Solubility : The pyridin-3-ylmethyl carboxamide improves aqueous solubility compared to ester-linked derivatives (e.g., ’s glycinate ester) .
  • Target Selectivity : The pyrrole group’s π-π interactions may confer higher selectivity for enzymes/receptors over triazole-containing analogs (e.g., ) .

Case Study: Razaxaban (Factor Xa Inhibitor)

Its trifluoromethyl and aminobenzisoxazole groups enhance potency and oral bioavailability . Comparatively, the target compound’s pyrrole and pyridin-3-ylmethyl groups may similarly optimize target engagement and pharmacokinetics.

Biological Activity

The compound 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature concerning its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN4OC_{18}H_{17}FN_{4}O with a molecular weight of approximately 344.35 g/mol. The structure features a 2-fluorophenyl group, a pyridine moiety, and a pyrrole ring, which are known to contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)3.79Induces apoptosis and inhibits cell proliferation
A549 (Lung Cancer)26.00Disrupts cell cycle progression
NCI-H460 (Lung Cancer)12.50Inhibits angiogenesis

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDK2 and CDK9, which play crucial roles in cell cycle regulation.
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors, thereby promoting programmed cell death in cancer cells.

Study 1: Anticancer Efficacy in MCF7 Cells

In a study by Bouabdallah et al., the compound was screened against MCF7 cells, revealing an IC50 value of 3.79 µM. This study highlighted the compound's ability to induce apoptosis and inhibit proliferation through modulation of apoptotic pathways .

Study 2: Inhibition of Lung Cancer Growth

Research conducted on A549 lung cancer cells demonstrated that the compound inhibited cell growth with an IC50 of 26 µM. The study emphasized the disruption of the cell cycle as a key mechanism behind its anticancer activity .

Comparative Analysis with Other Pyrazole Derivatives

To contextualize the efficacy of this compound, a comparison with other pyrazole derivatives was made:

Compound Cell Line IC50 (µM) Notes
Compound A (Pyrazole Derivative)MCF70.01Highly potent compared to standard treatments
Compound B (Pyrazole Derivative)A54949.85Moderate activity; requires further optimization
This compound MCF73.79Promising candidate for further development

Q & A

Q. What are the established synthetic pathways for this compound, and what intermediates are critical in its multi-step synthesis?

The synthesis involves a multi-step protocol starting with condensation of aryl precursors. For example, Tobiishi et al. describe a method using 5-phenyl-1-pentanol as a starting material, followed by sequential functionalization to introduce the 2-fluorophenyl, pyridin-3-ylmethyl, and pyrrol-1-yl groups . Critical intermediates include the 1,5-diarylpyrazole core, which is modified via nucleophilic substitution or coupling reactions. Key steps require precise control of reaction conditions (e.g., Pd-catalyzed cross-coupling for pyrrole attachment) to ensure regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • X-ray crystallography : Resolves unambiguous structural details, as demonstrated for a related pyrazole-carboxamide derivative (triclinic system, P1 space group, R factor = 0.031) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridylmethyl CH2 at δ 4.5–4.8 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 407.1482) .

Advanced Research Questions

Q. How can regioselectivity be optimized during pyrrole-1-yl group introduction?

Strategies include:

  • Catalytic systems : CuI/PDDA or Pd(PPh₃)₄ under inert atmosphere enhances coupling efficiency at the pyrazole C-5 position .
  • Stoichiometric control : Maintain a 1.2:1 molar ratio of pyrrole boronic ester to pyrazole precursor to minimize byproducts.
  • Reaction monitoring : Use HPLC-MS or TLC to track intermediates and adjust conditions dynamically .

Q. How should researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from assay variability (cell lines, incubation time) or impurity. Methodological solutions include:

  • Standardized assays : Reproduce results using NCI-60 cell lines or recombinant enzyme systems .
  • Purity validation : Ensure >95% purity via HPLC and characterize degradation products (e.g., hydrolyzed amide bonds) .
  • Computational docking : Compare binding modes with kinase domains (e.g., using AutoDock Vina) to rationalize activity differences .

Q. What computational and experimental approaches predict binding affinity to kinase targets?

  • Molecular dynamics (MD) simulations : Model interactions with ATP-binding pockets using AMBER force fields.
  • Free-energy perturbation (FEP) : Quantify ΔG binding for structural analogs .
  • Experimental validation :
    • Surface plasmon resonance (SPR) : Measure kinetic parameters (Ka, Kd).
    • Enzymatic assays : Use ADP-Glo™ to determine IC50 values against kinases like EGFR or VEGFR .

Methodological Notes

  • Synthetic optimization : and highlight the role of solvent polarity (e.g., DMF vs. THF) in controlling reaction rates.
  • Crystallographic challenges : emphasizes low-temperature (173 K) data collection to reduce thermal motion artifacts.
  • Biological data interpretation : Cross-reference enzymatic IC50 with cellular EC50 to account for membrane permeability limitations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.